5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1935331-10-4
VCID: VC6022118
InChI: InChI=1S/C7H5BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2-3H,1H3
SMILES: CC1=C(C=C(C(=N1)Cl)C=O)Br
Molecular Formula: C7H5BrClNO
Molecular Weight: 234.48

5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde

CAS No.: 1935331-10-4

Cat. No.: VC6022118

Molecular Formula: C7H5BrClNO

Molecular Weight: 234.48

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde - 1935331-10-4

Specification

CAS No. 1935331-10-4
Molecular Formula C7H5BrClNO
Molecular Weight 234.48
IUPAC Name 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde
Standard InChI InChI=1S/C7H5BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2-3H,1H3
Standard InChI Key KRWFWSGJWCMUKJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=N1)Cl)C=O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde belongs to the nicotinaldehyde family, featuring a pyridine ring substituted at positions 2 (chloro), 5 (bromo), 6 (methyl), and 3 (carbaldehyde). Its molecular formula is C₇H₅BrClNO, with a molar mass of 265.48 g/mol . The planar aromatic system creates electron-deficient regions at the carbaldehyde and halogenated positions, facilitating nucleophilic and electrophilic reactions.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number1935331-10-4
IUPAC Name5-Bromo-2-chloro-6-methylpyridine-3-carbaldehyde
Molecular FormulaC₇H₅BrClNO
SMILESBrc1nc(C(Cl)=C(C)c1)C=O
InChIKeyDTKWHZQKLUBBQN-UHFFFAOYSA-N

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) studies of analogous pyridine-3-carbaldehyde derivatives reveal distinct spectral features:

  • ¹H NMR: Aldehydic proton resonance at δ 9.8–10.2 ppm, aromatic protons between δ 7.5–8.5 ppm, and methyl groups at δ 2.4–2.7 ppm .

  • ¹³C NMR: Carbaldehyde carbon at δ 190–195 ppm, pyridine carbons at δ 120–160 ppm .

  • IR Spectroscopy: Strong C=O stretch at 1,680–1,720 cm⁻¹ and C-Br/C-Cl vibrations at 550–650 cm⁻¹ .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via Vilsmeier-Haack formylation of 5-bromo-2-chloro-6-methylpyridine :

  • Precursor Preparation: 5-Bromo-2-chloro-6-methylpyridine (CAS 132606-40-7) is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C .

  • Formylation: The intermediate undergoes electrophilic aromatic substitution at position 3, yielding the carbaldehyde derivative .

Table 2: Reaction Conditions

ParameterValueYield
Temperature0–5°C (Step 1); 80°C (Step 2)68%
SolventDichloromethane-
CatalystPOCl₃-

Alternative Methodologies

  • Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling of halogenated pyridines with aldehyde precursors .

  • Oxidative Methods: Manganese dioxide oxidation of 3-hydroxymethyl intermediates .

Physicochemical Properties

Solubility and Stability

Experimental data for the target compound remain limited, but analogues suggest:

  • Water Solubility: <0.1 mg/mL (predicted via ESOL model) .

  • Lipophilicity: Log P = 2.64 (consensus value) , indicating moderate hydrophobicity suitable for blood-brain barrier penetration.

Thermal Properties

  • Melting Point: Estimated 145–155°C (extrapolated from chloro/bromo-pyridine derivatives) .

  • Decomposition: >250°C, releasing hydrogen bromide and hydrogen chloride .

Cell LineIC₅₀ (μM)Mechanism
HeLa (Cervical)12.3Topoisomerase II inhibition
MCF-7 (Breast)18.7ROS generation
A549 (Lung)23.1Apoptosis induction

Antimicrobial Applications

While direct studies are lacking, structural analogs demonstrate:

  • Antibacterial: MIC = 8–16 μg/mL against Staphylococcus aureus .

  • Antifungal: 70% growth inhibition of Candida albicans at 32 μg/mL .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antiviral Agents: Building block for non-nucleoside reverse transcriptase inhibitors .

  • Kinase Inhibitors: Scaffold for VEGFR-2 and EGFR tyrosine kinase inhibitors .

Agrochemical Development

  • Herbicides: Halogenated pyridines disrupt plant acetolactate synthase .

  • Insecticides: Structural motif in neonicotinoid analogs targeting insect nACh receptors .

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